N-(furan-2-ylmethyl)-2,4,4-trimethylpentan-2-amine;hydrochloride
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Overview
Description
N-(furan-2-ylmethyl)-2,4,4-trimethylpentan-2-amine;hydrochloride is a chemical compound that features a furan ring attached to a trimethylpentanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2,4,4-trimethylpentan-2-amine;hydrochloride typically involves the reaction of 2-furoic acid with furfurylamine and furfuryl alcohol under microwave-assisted conditions. Effective coupling reagents such as DMT/NMM/TsO− or EDC are used to facilitate the reaction . The reaction conditions are optimized for time, solvent, and substrate amounts to achieve good yields.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis can be scaled up for industrial applications, providing an efficient and eco-friendly approach to production.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2,4,4-trimethylpentan-2-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: Reduction reactions can modify the furan ring or the amine group.
Substitution: The compound can participate in substitution reactions, where functional groups on the furan ring or the amine group are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction can produce furan-2-ylmethanol derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-2,4,4-trimethylpentan-2-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2,4,4-trimethylpentan-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The furan ring and amine group can interact with biological molecules, potentially inhibiting or activating certain enzymes or receptors. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: A compound with a similar furan ring structure but different functional groups.
Furan-2-ylmethyl furan-2-carboxylate: Another furan derivative with different substituents.
Uniqueness
N-(furan-2-ylmethyl)-2,4,4-trimethylpentan-2-amine;hydrochloride is unique due to its specific combination of a furan ring and a trimethylpentanamine structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2,4,4-trimethylpentan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO.ClH/c1-12(2,3)10-13(4,5)14-9-11-7-6-8-15-11;/h6-8,14H,9-10H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKJZQZQICHWJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NCC1=CC=CO1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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